![molecular formula C17H23NO5 B3143954 Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate CAS No. 540516-99-2](/img/structure/B3143954.png)
Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate
Overview
Description
“Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis . The Boc group can be removed with acid .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . For instance, the synthesis of N-(叔丁氧羰基)乙醇胺 involves adding benzyl chloride to diethanolamine, heating it to reflux for 1-1.5 hours, cooling it to 23-28°C, adding sulfuryl chloride, reacting it with liquid ammonia for 2.5-3.5 hours after the reaction is complete, cooling it to 23-28°C, adding di-tert-butyl dicarbonate, stirring it for 0.5-1 hour, and then introducing hydrogen to remove the benzyl group .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal structure of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, a compound with a similar structure, has been determined . The compound is monoclinic with a = 7.5845 (4) Å, b = 14.7024 (5) Å, c = 18.1433 (6) Å, β = 98.753 (4)°, V = 1999.62 (14) Å^3, Z = 4, Rgt (F) = 0.0389, wRref (F^2) = 0.0965, T = 293 K .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the methacrylate of a similar compound can be polymerized to generate a polymer with pendant amine functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate has a molecular weight of 203.24, is stored at 2-8°C, and is a liquid .Scientific Research Applications
Synthesis and Application in Amino Acid Derivatives
One significant application of compounds related to Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate is in the synthesis of enantiopure non-natural alpha-amino acids. For instance, Constantinou-Kokotou et al. (2001) describe a method using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate, derived from l-glutamic acid, for synthesizing a variety of delta, epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).
Role in Peptide and Protein Research
The compound and its derivatives also find application in peptide and protein research. For example, Gebreslasie et al. (2011) studied N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, highlighting its crystallization properties and implications for peptide conformation studies (Gebreslasie, Jacobsen, & Görbitz, 2011).
Organic Synthesis and Chemical Reactions
In the field of organic synthesis, such compounds are used as precursors or intermediates in various chemical reactions. Magata et al. (2017) utilized a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, in a Pd-catalyzed amide coupling reaction, emphasizing its role in synthesizing macrocyclic azole peptides (Magata et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been explored. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in the synthesis of dipeptides . The coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIBENIWMZWQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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